Cas no 2097883-97-9 (N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- F5857-6541
- 2097883-97-9
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
- AKOS032456274
-
- Inchi: 1S/C17H18N2O3/c20-16(18-12-17(21)9-5-2-6-10-17)14-11-15(22-19-14)13-7-3-1-4-8-13/h1,3-5,7-9,11,21H,2,6,10,12H2,(H,18,20)
- InChI Key: MDXPQYNKZPRZRL-UHFFFAOYSA-N
- SMILES: OC1(C=CCCC1)CNC(C1C=C(C2C=CC=CC=2)ON=1)=O
Computed Properties
- Exact Mass: 298.13174244g/mol
- Monoisotopic Mass: 298.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 75.4Ų
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5857-6541-2μmol |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-5μmol |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-10μmol |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-20μmol |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-1mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-2mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-3mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-4mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-5mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5857-6541-10mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
2097883-97-9 | 10mg |
$79.0 | 2023-09-09 |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 2097883-97-9): A Comprehensive Overview
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, identified by its CAS number 2097883-97-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The compound's unique framework, incorporating both cyclohexene and oxazole moieties, positions it as a promising candidate for further investigation into its biological activities and pharmacological properties.
The structure of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is characterized by a central oxazole ring substituted with a phenyl group at the 5-position and an amide functionality at the 3-position. The presence of the cyclohexene unit attached to the amide nitrogen via a methyl group introduces additional conformational flexibility, which may influence its interactions with biological targets. This structural complexity makes it an intriguing subject for synthetic chemists and pharmacologists alike.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The oxazole ring, in particular, is a well-known pharmacophore found in numerous bioactive molecules. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it a valuable component in drug design. The incorporation of a phenyl group further enhances the molecular diversity of this compound, potentially influencing its binding affinity and selectivity.
One of the most compelling aspects of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is its potential role in modulating biological pathways associated with inflammation and oxidative stress. Current research suggests that compounds with similar structural features may exhibit anti-inflammatory properties by interacting with key signaling molecules such as NF-kB and MAP kinases. Additionally, the cyclohexene moiety could contribute to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide presents both challenges and opportunities for synthetic chemists. The construction of the oxazole ring requires precise control over reaction conditions to ensure high yield and purity. Furthermore, the introduction of the cyclohexene unit necessitates careful consideration of stereochemistry to achieve the desired configuration. Advances in synthetic methodologies have made it increasingly feasible to construct complex heterocyclic frameworks like this one, opening up new avenues for drug discovery.
Evaluation of the pharmacological properties of N-(1-hydroxycyclohexenylmethyl)-5-phenoxy)-4H-thiazolizinone, a closely related compound, has provided valuable insights into its potential therapeutic applications. Studies have shown that this molecule exhibits significant anti-inflammatory activity in vitro and in vivo models. These findings have encouraged researchers to explore derivatives of this class further, with the aim of identifying more potent and selective agents for treating inflammatory diseases.
The future prospects for N-(1-hydroxycyclohexenylmethyl)-5-phenoxy)-4H-thiazolizinone and related compounds are promising. Ongoing research is focused on optimizing their chemical structures to enhance their biological activity while minimizing potential side effects. Additionally, computational modeling techniques are being employed to predict how these molecules interact with their target proteins at the molecular level. This approach can accelerate the drug discovery process by identifying promising candidates for further experimental validation.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like N-(1-hydroxycyclohexenylmethyl)-5-phenoxy)-4H-thiazolizinone exemplifies this collaborative effort, as it bridges synthetic chemistry with medicinal chemistry to create new therapeutic agents. As our understanding of biological pathways continues to expand, so too does our ability to design molecules that can modulate these pathways effectively.
In conclusion, N-(1-hydroxycyclohexenylmethyl)-5-phenoxy)-4H-thiazolizinone represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its ability to interact with key biological targets makes it a valuable candidate for further investigation into treating inflammatory diseases and other conditions associated with oxidative stress. As research progresses, this compound and its derivatives are expected to play an important role in developing novel treatments for human health.
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